molecular formula C10H20ClNO3 B6171878 ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride CAS No. 2460751-12-4

ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride

Cat. No.: B6171878
CAS No.: 2460751-12-4
M. Wt: 237.7
InChI Key:
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Description

Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: Carboxylic acid, ethanol, and a catalyst

    Reaction Conditions: Optimized temperature and pressure

    Purification: Distillation or crystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid

    Reduction: Formation of the corresponding alcohol

    Substitution: Replacement of the ester group with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Amide or thioester derivatives

Scientific Research Applications

Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis

    Biology: Potential use in biochemical assays

    Medicine: Investigated for its pharmacological properties

    Industry: Utilized in the production of specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity

    Interacting with Receptors: Modulating receptor function

    Affecting Cellular Pathways: Influencing signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate
  • Methyl 2-(methylamino)-2-(oxan-4-yl)acetate
  • Ethyl 2-(amino)-2-(oxan-4-yl)acetate

Uniqueness

Ethyl 2-(methylamino)-2-(oxan-4-yl)acetate hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2460751-12-4

Molecular Formula

C10H20ClNO3

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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